molecular formula C20H27ClN2O3 B1486996 Benzyl (4-(4-(2-aminoethyl)phenoxy)butyl)carbamate hydrochloride CAS No. 1809144-50-0

Benzyl (4-(4-(2-aminoethyl)phenoxy)butyl)carbamate hydrochloride

Cat. No. B1486996
CAS RN: 1809144-50-0
M. Wt: 378.9 g/mol
InChI Key: QKKLFRMLWPECEP-UHFFFAOYSA-N
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Description

Benzyl carbamate is an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as nitration, conversion from the nitro group to an amine, and bromination . For example, benzyl carbamate is produced from benzyl chloroformate with ammonia .


Chemical Reactions Analysis

Reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . In an SN2 type mechanism, a nucleophile can attack the carbon at the same time that electrons kick off onto a leaving group .


Physical And Chemical Properties Analysis

Benzyl carbamate, a related compound, is a white solid with moderate solubility in water . Its molar mass is 151.165 g·mol−1 and it has a melting point of 88 °C .

properties

IUPAC Name

4-[4-(2-aminoethyl)phenoxy]butyl N-benzylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3.ClH/c21-13-12-17-8-10-19(11-9-17)24-14-4-5-15-25-20(23)22-16-18-6-2-1-3-7-18;/h1-3,6-11H,4-5,12-16,21H2,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKLFRMLWPECEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)OCCCCOC2=CC=C(C=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl (4-(4-(2-aminoethyl)phenoxy)butyl)carbamate hydrochloride
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Benzyl (4-(4-(2-aminoethyl)phenoxy)butyl)carbamate hydrochloride
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Benzyl (4-(4-(2-aminoethyl)phenoxy)butyl)carbamate hydrochloride
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Benzyl (4-(4-(2-aminoethyl)phenoxy)butyl)carbamate hydrochloride
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Benzyl (4-(4-(2-aminoethyl)phenoxy)butyl)carbamate hydrochloride
Reactant of Route 6
Benzyl (4-(4-(2-aminoethyl)phenoxy)butyl)carbamate hydrochloride

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